molecular formula C10H7F3O2 B7814983 1-(Prop-2-ynyloxy)-2-(trifluoromethoxy)benzene CAS No. 352314-76-2

1-(Prop-2-ynyloxy)-2-(trifluoromethoxy)benzene

Cat. No. B7814983
Key on ui cas rn: 352314-76-2
M. Wt: 216.16 g/mol
InChI Key: JBMFOIJUUCYUGF-UHFFFAOYSA-N
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Patent
US08859584B2

Procedure details

To a solution of 2-trifluoromethoxyphenol (10.0 g, 56.1 mmol) in acetonitrile (120 mL) was added potassium carbonate (9.31 g, 67.4 mmol) and propargyl bromide (80% in toluene, 10.0 g, 7.70 mL, 67.4 mmol). The reaction mixture was stirred at ambient temperature for seven days, then diluted with water (150 mL) and extracted with diethyl ether (300 mL). The organic layer was separated and concentrated to obtain the title compound (13.05 g) which was used without further purification in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.31 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].C(=O)([O-])[O-].[K+].[K+].[CH2:19](Br)[C:20]#[CH:21]>C(#N)C.O>[CH2:21]([O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[O:3][C:2]([F:11])([F:12])[F:1])[C:20]#[CH:19] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(OC1=C(C=CC=C1)O)(F)F
Name
Quantity
9.31 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
7.7 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for seven days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (300 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
C(C#C)OC1=C(C=CC=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 13.05 g
YIELD: CALCULATEDPERCENTYIELD 107.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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